molecular formula C12H16N2O3 B14893259 1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B14893259
M. Wt: 236.27 g/mol
InChI Key: XJMGDFZISCNQAG-UHFFFAOYSA-N
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Description

“N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” is an organic compound that features a nitrobenzyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” typically involves the following steps:

    Formation of the Nitrobenzyl Intermediate: The nitrobenzyl group can be introduced through nitration of benzyl derivatives.

    Coupling with Tetrahydrofuran: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Using large-scale reactors to perform the nitration and coupling reactions.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

Industry

    Materials Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” exerts its effects can involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)amine
  • N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)ethanamine

Uniqueness

  • Structural Features : The combination of a nitrobenzyl group and a tetrahydrofuran ring.
  • Reactivity : Unique reactivity patterns due to the presence of both nitro and tetrahydrofuran groups.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-4-1-3-10(7-11)8-13-9-12-5-2-6-17-12/h1,3-4,7,12-13H,2,5-6,8-9H2

InChI Key

XJMGDFZISCNQAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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